![molecular formula C20H18N4O4S2 B3216706 N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylsulfonyl)benzamide CAS No. 1172428-25-9](/img/structure/B3216706.png)
N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylsulfonyl)benzamide
Overview
Description
N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H18N4O4S2 and its molecular weight is 442.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Cancer Properties: Benzothiazoles exhibit anti-cancer effects, making them promising candidates for cancer drug development . Researchers have explored their potential as inhibitors of tumor growth and metastasis.
Anti-Inflammatory Activity: These compounds possess anti-inflammatory properties, which could be harnessed for treating inflammatory diseases . Understanding their mechanisms of action may lead to novel anti-inflammatory drugs.
Anti-Bacterial and Anti-Tuberculosis Activity: Benzothiazoles have demonstrated antibacterial and anti-tuberculosis effects . Investigating their mode of action could contribute to combating drug-resistant bacterial strains.
Neuroprotective and Cognitive Enhancement
Given the compound’s structure, it may have implications for neurological health:
Alzheimer’s Disease Research: Benzothiazole derivatives have been evaluated as multifunctional ligands against Alzheimer’s disease (AD) . They inhibit acetylcholinesterase (AChE) and Aβ 1-42 aggregation, both relevant targets in AD therapy.
Conclusion
The synthesis and study of benzothiazoles, including the compound , continue to be an exciting area of research. Their diverse applications underscore their importance in both pharmaceutical and material science fields. As research progresses, we may uncover additional unique uses for this intriguing compound . 🌟
properties
IUPAC Name |
N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-methylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S2/c1-12-10-18(22-19(25)14-6-4-5-7-17(14)30(3,26)27)24(23-12)20-21-15-9-8-13(28-2)11-16(15)29-20/h4-11H,1-3H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGDKDXQZJMWLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2S(=O)(=O)C)C3=NC4=C(S3)C=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylsulfonyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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